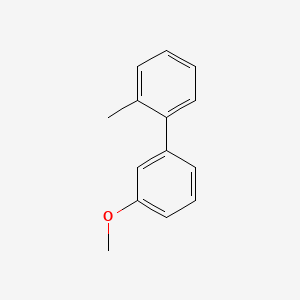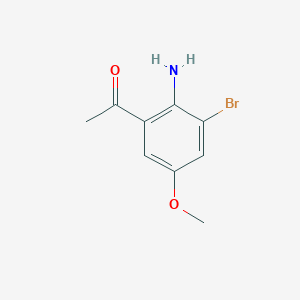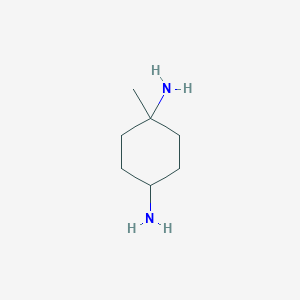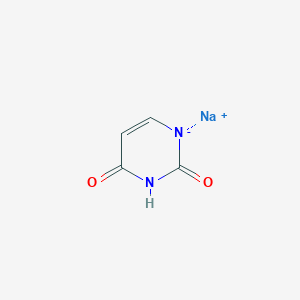
Uracil sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Uracil sodium salt is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. Uracil plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes. The sodium salt form of uracil enhances its solubility and stability, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of uracil sodium salt typically involves the neutralization of uracil with sodium hydroxide. The reaction is straightforward and can be represented as follows:
Uracil+NaOH→Uracil Sodium Salt+H2O
Industrial Production Methods: In industrial settings, this compound is produced by dissolving uracil in an aqueous solution of sodium hydroxide. The mixture is then heated to ensure complete dissolution and reaction. The resulting solution is cooled, and the this compound is precipitated out by adding a non-solvent such as ethanol. The precipitate is then filtered, washed, and dried to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Uracil sodium salt undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce uracil derivatives.
Reduction: Reduction reactions can convert this compound to dihydro-uracil derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the uracil ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products:
Oxidation: Produces uracil derivatives with additional oxygen-containing functional groups.
Reduction: Yields dihydro-uracil derivatives.
Substitution: Results in uracil derivatives with various substituents on the pyrimidine ring.
Aplicaciones Científicas De Investigación
Uracil sodium salt has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and other pyrimidine derivatives.
Biology: Serves as a precursor in the study of RNA synthesis and metabolism.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
Uracil sodium salt exerts its effects primarily through its incorporation into RNA. Once incorporated, it can affect the stability and function of RNA molecules. In antiviral and anticancer research, uracil derivatives are known to inhibit enzymes involved in nucleic acid synthesis, thereby preventing the replication of viruses and the proliferation of cancer cells.
Comparación Con Compuestos Similares
Cytosine: Another pyrimidine nucleobase found in DNA and RNA.
Thymine: A pyrimidine nucleobase found in DNA.
5-Fluorouracil: A uracil derivative used in cancer treatment.
Comparison:
Uracil vs. Cytosine: Uracil lacks the amino group present in cytosine, which affects its hydrogen bonding properties.
Uracil vs. Thymine: Thymine has a methyl group at the 5-position, making it more hydrophobic than uracil.
Uracil vs. 5-Fluorouracil: 5-Fluorouracil is a fluorinated derivative of uracil with potent anticancer activity due to its ability to inhibit thymidylate synthase.
Uracil sodium salt stands out due to its enhanced solubility and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H3N2NaO2 |
|---|---|
Peso molecular |
134.07 g/mol |
Nombre IUPAC |
sodium;pyrimidin-1-ide-2,4-dione |
InChI |
InChI=1S/C4H4N2O2.Na/c7-3-1-2-5-4(8)6-3;/h1-2H,(H2,5,6,7,8);/q;+1/p-1 |
Clave InChI |
AFQRCUXCMBCNNS-UHFFFAOYSA-M |
SMILES canónico |
C1=C[N-]C(=O)NC1=O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






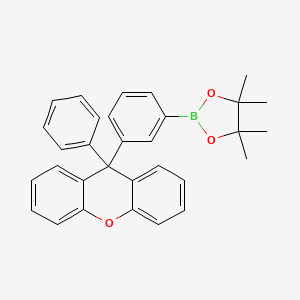
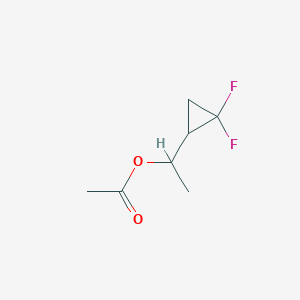
![(8S,11R,13S,14S,17R)-17-Acetyl-13-methyl-3-oxo-11-(4-(2,2,2-trifluoroacetamido)phenyl)-2,3,6,7,8,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B12843277.png)
![5,6-Diamino-2-(chloromethyl)-8-piperidin-1-yl-1,2-dihydrofuro[2,3-c]-2,7-naphthyridine-9-carbonitrile](/img/structure/B12843278.png)
![Methyl 3,6-diamino-5-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B12843279.png)
